5-iodoFuro[3,2-b]pyridine
Description
Significance of Heterocyclic Scaffolds in Contemporary Chemical Biology
Heterocyclic compounds, cyclic molecules containing atoms of at least two different elements in their rings, are fundamental to the field of chemical biology. idosi.orgijsrtjournal.com Their structural diversity and ability to engage in various non-covalent interactions make them ideal frameworks for the design of biologically active molecules. ijnrd.org In fact, a significant majority of new drugs contain heterocyclic motifs, underscoring their importance in medicinal chemistry. idosi.orgijraset.com These scaffolds are prevalent in a vast array of natural products, vitamins, and alkaloids, and they form the core of many synthetic drugs with applications ranging from anticancer to antimicrobial agents. idosi.orgijnrd.org The unique three-dimensional arrangements and electronic properties of heterocyclic systems allow them to bind to biological targets like enzymes and receptors with high specificity, thereby modulating their function. ijnrd.org
Furo[3,2-b]pyridine (B1253681) as a Privileged Structure: Implications for Chemical Synthesis and Biological Activity
Among the vast number of heterocyclic systems, the Furo[3,2-b]pyridine scaffold has emerged as a "privileged structure" in medicinal chemistry. medchemexpress.com This term denotes a molecular framework that is capable of binding to multiple biological targets, making it a valuable starting point for the development of new therapeutic agents. The fusion of a furan (B31954) ring with a pyridine (B92270) ring creates a unique bicyclic system with distinct electronic and steric properties. ontosight.ai
Derivatives of the Furo[3,2-b]pyridine scaffold have demonstrated a broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. ontosight.ainih.govcymitquimica.com For instance, certain substituted Furo[3,2-b]pyridines have shown potent and highly selective inhibition of cdc-like kinases (CLKs) and have been identified as effective modulators of the Hedgehog signaling pathway, both of which are significant targets in cancer research. medchemexpress.comresearchgate.netnih.gov The synthetic accessibility of this scaffold allows for the systematic modification of its structure, enabling chemists to fine-tune its biological activity and pharmacokinetic properties. researchgate.net
Overview of 5-iodoFuro[3,2-b]pyridine as a Key Synthetic Intermediate and Precursor for Advanced Research Probes
The strategic introduction of a halogen atom, such as iodine, onto the Furo[3,2-b]pyridine core significantly enhances its synthetic utility. This compound, in particular, serves as a pivotal synthetic intermediate for the construction of more complex and functionally diverse molecules. The iodine atom at the 5-position is a versatile handle for a variety of cross-coupling reactions, such as the Suzuki, Sonogashira, and Heck reactions. These powerful carbon-carbon and carbon-heteroatom bond-forming reactions allow for the introduction of a wide range of substituents at this specific position.
This capability is crucial for the development of advanced research probes, which are specialized molecules designed to study biological processes. beilstein-journals.org By attaching fluorescent tags, affinity labels, or other reporter groups to the Furo[3,2-b]pyridine scaffold via the iodo-substituent, researchers can create tools to visualize, track, and perturb the function of specific biological targets in living systems. The ability to systematically modify the structure of this compound makes it an invaluable precursor for generating libraries of compounds for high-throughput screening and for optimizing the properties of lead compounds in drug discovery programs.
Below is an interactive data table summarizing the key attributes of the compounds discussed:
| Compound Name | Role/Significance |
| This compound | Key synthetic intermediate |
| Furo[3,2-b]pyridine | Privileged heterocyclic scaffold |
| 3,5-disubstituted furo[3,2-b]pyridines | Potent inhibitors of cdc-like kinases (CLKs) |
| 3,5,7-trisubstituted furo[3,2-b]pyridines | Sub-micromolar modulators of the Hedgehog pathway |
| 2-substituted furo[3,2-b]pyridines | Potential cytotoxic agents against cancer cell lines |
Structure
3D Structure
Properties
IUPAC Name |
5-iodofuro[3,2-b]pyridine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4INO/c8-7-2-1-6-5(9-7)3-4-10-6/h1-4H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFWLCRVCRLOCIE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC2=C1OC=C2)I | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4INO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.02 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 5 Iodofuro 3,2 B Pyridine and Its Derivatives
Strategies for Furo[3,2-b]pyridine (B1253681) Core Construction
The assembly of the fused Furo[3,2-b]pyridine ring system is the initial critical step. Various strategies have been developed, primarily relying on the formation of the furan (B31954) ring onto a pre-existing pyridine (B92270) core.
Metal-Mediated Cyclization Approaches
Metal-mediated cyclization reactions offer a powerful and versatile approach to the Furo[3,2-b]pyridine core. These methods often involve the intramolecular cyclization of suitably functionalized pyridine precursors. A notable strategy involves the successive regioselective metalation of the Furo[3,2-b]pyridine framework itself to introduce various functional groups, which implies the initial synthesis of the parent heterocycle. nih.gov
One general method for preparing 2,3,5-trisubstituted-furo[3,2-b]pyridines utilizes a Palladium(0)-catalyzed intramolecular cyclization. researchgate.net This approach starts from methyl 4-(6-chloro-2-iodopyridin-3-yloxy)-substituted-butenoates, which undergo cyclization to furnish the highly functionalized Furo[3,2-b]pyridine ring system in high yields. researchgate.net While this method directly provides substituted derivatives, it establishes the feasibility of Pd-catalyzed C-O bond formation to construct the furan ring.
Palladium/Copper-Catalyzed Cycloaddition and Coupling Reactions
Palladium and copper co-catalyzed reactions, particularly those involving Sonogashira coupling followed by cyclization, are prominent in the synthesis of Furo[3,2-b]pyridines. A convenient one-pot synthesis of 2-substituted Furo[3,2-b]pyridines has been developed via sequential C-C coupling and C-O bond-forming reactions. nih.gov This method involves the coupling of 3-chloro-2-hydroxypyridine (B189369) with terminal alkynes in the presence of a Pd/C-CuI catalyst system under ultrasound irradiation. nih.gov
The general applicability of Sonogashira coupling for creating the necessary acetylenic precursor for cyclization is a cornerstone of this approach. The subsequent intramolecular cyclization, often referred to as heteroannulation, leads to the formation of the furan ring fused to the pyridine. This strategy has been successfully employed for the synthesis of various 2,3-disubstituted benzo[b]furans and can be extended to the analogous Furo[3,2-b]pyridine system. nih.gov
Exploration of Alternative Heteroannulation Processes
Beyond the well-established Sonogashira coupling-cyclization sequence, other heteroannulation processes are continually being explored. These often involve the reaction of a substituted pyridine with a component that will form the furan ring. While specific examples for the direct synthesis of the parent Furo[3,2-b]pyridine are less common in the context of these alternative methods, the general principles of heteroannulation remain applicable. These can include reactions of pyridinoles with α-haloketones or other bifunctional reagents that can undergo condensation and cyclization to form the fused ring system.
Regioselective Introduction of the Iodine Moiety
Once the Furo[3,2-b]pyridine core is assembled, the next critical step is the regioselective introduction of the iodine atom at the 5-position. The electronic nature of the Furo[3,2-b]pyridine system, with its electron-rich furan and electron-deficient pyridine rings, dictates the strategy for halogenation.
Electrophilic Iodination Techniques for Furo[3,2-b]pyridine Systems
Direct electrophilic iodination of the Furo[3,2-b]pyridine ring system is a potential route to 5-iodoFuro[3,2-b]pyridine. However, the inherent reactivity of the fused heterocycle must be considered. In many fused heterocyclic systems, electrophilic substitution preferentially occurs on the more electron-rich ring. For Furo[3,2-b]pyridine, this would suggest that the furan ring is more susceptible to electrophilic attack.
A study on the successive regioselective metalations of Furo[3,2-b]pyridines provides a highly effective method for the controlled introduction of electrophiles. nih.gov This work details a procedure for lithiation of the Furo[3,2-b]pyridine core at specific positions, followed by quenching with an electrophile. By carefully choosing the lithiation conditions (e.g., the base and temperature), it is possible to direct the metalation to the desired position on the pyridine ring. Subsequent trapping of the resulting lithiated intermediate with an iodine source, such as molecular iodine (I₂), would afford the corresponding iodo-substituted Furo[3,2-b]pyridine. This directed ortho-metalation (DoM) strategy offers a powerful tool for achieving high regioselectivity that might not be possible with direct electrophilic iodination. harvard.edunih.gov
| Starting Material | Reagents and Conditions | Product | Yield (%) | Reference |
| Furo[3,2-b]pyridine | 1. s-BuLi, TMEDA, THF, -78 °C; 2. I₂ | Polyfunctionalized Furo[3,2-b]pyridines | Good | nih.gov |
| 2-Phenylpyridine | 1. s-BuLi, TMEDA; 2. I₂ | 2-(2-Iodophenyl)pyridine | - | harvard.edu |
Halogen Exchange and Directed Halogenation Strategies
Halogen exchange reactions provide an alternative route to this compound, typically starting from the corresponding bromo or chloro derivative. The Finkelstein reaction is a classic example of such a transformation, although its application to heterocyclic systems can be challenging.
A more modern and versatile approach involves "halogen dance" reactions. These base-catalyzed halogen migrations can be used to isomerize halopyridines, potentially allowing for the synthesis of a less accessible isomer from a more readily available one. clockss.orgnih.govnih.govresearchgate.net While a direct application to this compound has not been explicitly detailed, the principles of halogen dance reactions on pyridine rings suggest it as a potential strategy if a different iodo-isomer were more easily synthesized.
Directed halogenation strategies, often mediated by transition metals, offer another avenue. Palladium-catalyzed C-H activation and subsequent halogenation have emerged as powerful tools for the regioselective functionalization of arenes and heterocycles. While specific examples for the 5-iodination of Furo[3,2-b]pyridine are not prevalent, the broader success of these methods in directing halogenation to specific C-H bonds suggests their potential applicability. nih.gov
| Starting Material | Reaction Type | Reagents and Conditions | Product | Key Feature | Reference |
| 3-Bromo-4-ethoxypyridine | Halogen Dance | KNH₂, liq. NH₃ | Mixture of aminopyridines | Halogen migration | clockss.org |
| 5-Bromo-2-chloro-4-fluoropyridine | Halogen Dance | LDA | 3-Bromo-6-chloro-4-fluoro-2-iodopyridine | Halogen migration | nih.gov |
| 3-Phenoxypyridine 1-Oxide | Pd-catalyzed C-H activation/cyclization | Pd(OAc)₂, Ag₂CO₃ | Benzofuro[3,2-b]pyridine 1-oxide | Intramolecular C-H activation | nih.gov |
Post-Synthetic Derivatization of this compound Analogues
The presence of a halogen, particularly iodine, at the 5-position of the furo[3,2-b]pyridine ring system provides a versatile handle for a variety of post-synthetic modifications. These modifications are essential for exploring the structure-activity relationships of this class of compounds in various applications, including medicinal chemistry.
The carbon-iodine bond at the 5-position of the furo[3,2-b]pyridine ring is relatively weak, making the iodine atom a good leaving group in various nucleophilic substitution and transition-metal-catalyzed reactions. This reactivity allows for the interconversion of the iodo group into a wide range of other functional groups.
Common functional group interconversions for aryl iodides, which are applicable to this compound, include:
Conversion to other halogens: The iodo group can be replaced by other halogens, such as bromine or chlorine, through halogen exchange reactions, often catalyzed by copper salts.
Conversion to oxygen-containing functional groups: Nucleophilic aromatic substitution with alkoxides or hydroxides can introduce methoxy, ethoxy, or hydroxyl groups.
Conversion to nitrogen-containing functional groups: Reactions with amines, amides, or azide (B81097) salts can lead to the formation of amino, amido, or azido (B1232118) derivatives, respectively.
Conversion to sulfur-containing functional groups: Thiolates can be used to introduce thioether functionalities.
These transformations significantly expand the chemical diversity of the furo[3,2-b]pyridine scaffold, allowing for the fine-tuning of its electronic and steric properties.
The iodo-substituent at the 5-position is an excellent participant in a variety of palladium-catalyzed cross-coupling reactions. These reactions are highly efficient for forming new carbon-carbon and carbon-heteroatom bonds, enabling the introduction of a vast array of substituents. Given the presence of multiple halogen atoms in precursors like 5-chloro-3-iodofuro[3,2-b]pyridine (B14910067), the chemoselectivity of these coupling reactions is of paramount importance. Generally, the reactivity of halogens in palladium-catalyzed couplings follows the order I > Br > Cl, allowing for selective reactions at the more reactive iodine-bearing position while leaving the less reactive halogen intact for subsequent transformations. nih.gov
Key chemoselective coupling reactions include:
Suzuki-Miyaura Coupling: This reaction involves the coupling of the this compound with a boronic acid or boronate ester in the presence of a palladium catalyst and a base. It is a powerful method for forming biaryl and heteroaryl-aryl bonds. The reaction conditions can be tuned to favor coupling at the C-I bond over C-Br or C-Cl bonds. core.ac.uk
Sonogashira Coupling: This reaction couples the this compound with a terminal alkyne, catalyzed by palladium and a copper(I) co-catalyst. nih.govmdpi.com This method is highly effective for the synthesis of alkynyl-substituted furo[3,2-b]pyridines, which can serve as versatile intermediates for further transformations. The higher reactivity of the C-I bond allows for selective alkynylation at the 5-position.
Heck-Mizoroki Coupling: This reaction involves the coupling of the this compound with an alkene in the presence of a palladium catalyst and a base to form a new carbon-carbon double bond. This allows for the introduction of vinyl substituents.
Buchwald-Hartwig Amination: This palladium-catalyzed reaction enables the formation of carbon-nitrogen bonds by coupling the this compound with primary or secondary amines.
The table below provides a summary of these important coupling reactions.
| Coupling Reaction | Reactant | Product | Key Features |
| Suzuki-Miyaura | Boronic acid/ester | Biaryl/heteroaryl derivative | Forms C-C bonds; high functional group tolerance. |
| Sonogashira | Terminal alkyne | Alkynyl derivative | Forms C-C triple bonds; mild reaction conditions. nih.govmdpi.com |
| Heck-Mizoroki | Alkene | Vinyl derivative | Forms C-C double bonds; introduces alkenyl groups. |
| Buchwald-Hartwig | Amine | Amino derivative | Forms C-N bonds; versatile for synthesizing anilines. |
In the multi-step synthesis of complex furo[3,2-b]pyridine derivatives, the use of protecting groups is often essential to mask reactive functional groups and ensure the desired chemical transformations occur at the intended sites. Silyl (B83357) ethers, such as those derived from tert-butyldimethylsilyl (TBDMS) chloride, are commonly employed to protect hydroxyl groups due to their stability under a wide range of reaction conditions and their facile removal under specific, mild conditions.
For example, if a furo[3,2-b]pyridine precursor bears a hydroxyl group, it can be protected as a TBDMS ether. This protection strategy is particularly useful when performing reactions that are incompatible with free hydroxyl groups, such as organometallic reactions (e.g., lithiation) or certain coupling reactions where the hydroxyl proton could interfere.
The TBDMS group is stable to many reagents used in cross-coupling reactions and nucleophilic substitutions. It can be selectively removed using fluoride (B91410) ion sources, such as tetrabutylammonium (B224687) fluoride (TBAF), or under acidic conditions, often with high chemoselectivity, leaving other functional groups and protecting groups in the molecule intact. nih.gov The strategic use of silyl protecting groups thus enables more complex and lengthy synthetic sequences towards highly functionalized this compound analogues.
Molecular Interactions and Biological Target Modulation by Furo 3,2 B Pyridine Derivatives
Kinase Inhibition Mechanisms
Derivatives of the furo[3,2-b]pyridine (B1253681) class have been identified as potent and highly selective protein kinase inhibitors. sci-hub.senih.gov Their mechanism of action often deviates from typical ATP-mimetic inhibitors, contributing to their remarkable selectivity. sci-hub.se
The furo[3,2-b]pyridine core is a key pharmacophore for potent inhibitors of Cdc-like kinases (CLKs) and Homeodomain-interacting protein kinases (HIPKs). sci-hub.se Synthetic strategies leveraging chemoselective couplings of precursors such as 5-chloro-3-iodofuro[3,2-b]pyridine (B14910067) have enabled the development of highly selective inhibitors. sci-hub.se
One prominent example is MU1210, a potent inhibitor of CLK1, CLK2, and CLK4, which was developed as a second-generation chemical probe. sci-hub.se Further exploration of the 3,5-disubstituted furo[3,2-b]pyridine series led to the identification of MU135 and MU1787 as highly selective inhibitors of HIPKs. sci-hub.se The activity of this compound series has also been optimized for other kinases, including Casein Kinase 1 (CK1). researchgate.netresearchgate.net
| Compound | Target Kinase | IC50 (nM) |
|---|---|---|
| MU1210 | CLK1 | 8 |
| MU1210 | CLK2 | 20 |
| MU1210 | CLK4 | 12 |
| MU1210 | CLK3 | >3000 |
IC50 values represent the concentration of an inhibitor that is required for 50% inhibition of the target kinase's activity.
A defining characteristic of furo[3,2-b]pyridine-based kinase inhibitors is their high selectivity. sci-hub.senih.gov This selectivity is attributed to a unique binding mode. Unlike many ATP-competitive inhibitors that anchor to the highly conserved hinge region of the kinase ATP-binding pocket, these compounds show only weak interaction with this area. sci-hub.seresearchgate.net
Instead, they are primarily anchored in the less conserved "back pocket" of the ATP-binding site. sci-hub.seresearchgate.net For instance, crystallographic studies show that with CLK1, the furo[3,2-b]pyridine core forms just a single hydrogen bond with the hinge region, while a key interaction is established between a methylpyrazole substituent and the catalytic Lys191 in the back pocket. sci-hub.se This reliance on the more variable back pocket for binding affinity is a key factor in the high kinome-wide selectivity observed for inhibitors like MU1210. sci-hub.se
Modulation of Key Cellular Signaling Pathways (e.g., Hedgehog Pathway)
Interestingly, the furo[3,2-b]pyridine scaffold is tunable. While 3,5-disubstituted derivatives yield potent kinase inhibitors, profiling of a kinase-inactive subset of 3,5,7-trisubstituted furo[3,2-b]pyridines revealed compounds that act as sub-micromolar modulators of the Hedgehog (Hh) signaling pathway. sci-hub.senih.gov The Hedgehog pathway is a crucial regulator of embryonic development and its dysregulation is implicated in various cancers. nih.gov The discovery that the same core structure can be adapted to target distinct signaling pathways highlights its versatility as a privileged scaffold. sci-hub.senih.gov
Receptor Agonism and Antagonism Studies (e.g., 5-HT1F receptor)
The furo[3,2-b]pyridine nucleus has been successfully employed as a bioisostere for the indole (B1671886) ring in the development of serotonin (B10506) 5-HT1F receptor agonists. nih.gov The 5-HT1F receptor is a key target for acute migraine therapies, and selective agonists are sought to avoid the vasoconstrictive side effects associated with triptans that act on 5-HT1B/1D receptors. nih.govnih.gov
By replacing the indole core of known 5-HT1F agonists with furo[3,2-b]pyridine, researchers developed compounds with similar receptor affinity but significantly improved selectivity. nih.gov This work led to the identification of 4-fluoro-N-[3-(1-methyl-piperidin-4-yl)-furo[3,2-b]pyridin-5-yl]-benzamide (Compound 5) as a potent and selective 5-HT1F receptor agonist, demonstrating the utility of this scaffold in G-protein coupled receptor (GPCR) ligand design. nih.gov
| Compound | Target Receptor | Binding Affinity (Ki, nM) | Selectivity vs 5-HT1A | Selectivity vs 5-HT1B | Selectivity vs 5-HT1D |
|---|---|---|---|---|---|
| Compound 5 | 5-HT1F | 2.7 | >370-fold | >370-fold | >370-fold |
Ki values represent the inhibition constant, indicating the binding affinity of a ligand for a receptor. A lower Ki value signifies a higher binding affinity.
Inhibition of Specific Enzymes (e.g., SIRT1, AKT1)
The therapeutic potential of the furo[3,2-b]pyridine scaffold extends to the inhibition of other enzyme classes, including sirtuins. A study exploring 2-substituted furo[3,2-b]pyridines for cytotoxic properties identified a specific derivative, compound 3b, as an inhibitor of Sirtuin 1 (SIRT1). cncb.ac.cn SIRT1 is a NAD+-dependent deacetylase that regulates numerous cellular processes, and its inhibition is considered a potential anticancer strategy. cncb.ac.cnnih.gov
Furthermore, computational studies have suggested the potential for related scaffolds to interact with the serine/threonine kinase AKT1. Molecular docking of furo[2,3-b]pyridine (B1315467) derivatives (an isomer of the primary scaffold) against AKT1 revealed strong binding affinities. This suggests a possible mechanism involving the disruption of key signaling pathways like the PI3K/AKT/mTOR pathway, which is frequently deregulated in cancer.
Mechanistic Investigations of Modulatory Effects on Cell Proliferation
Furo[3,2-b]pyridine derivatives have demonstrated significant anti-proliferative activity in cancer cell lines. cncb.ac.cn For instance, certain 2-substituted furo[3,2-b]pyridines showed encouraging growth inhibition against the human breast cancer cell lines MDA-MB-231 and MCF-7. cncb.ac.cn
Mechanistic studies indicate that these cytotoxic effects can be mediated through the induction of apoptosis. The SIRT1-inhibiting furo[3,2-b]pyridine derivative, compound 3b, was shown to have apoptosis-inducing potential when tested against MCF-7 cells. cncb.ac.cn This suggests that the anti-proliferative effects of this class of compounds are, at least in part, due to the activation of programmed cell death pathways. cncb.ac.cn
Characterization of Antimicrobial and Anti-inflammatory Modulatory Activities
extensive research has been conducted on the broader class of furo[3,2-b]pyridine derivatives, revealing a range of antimicrobial and anti-inflammatory activities. However, specific studies detailing the antimicrobial and anti-inflammatory properties of the compound 5-iodo-furo[3,2-b]pyridine are not available in the current body of scientific literature.
The synthesis and biological evaluation of various substituted furo[3,2-b]pyridines have been a subject of scientific inquiry, with investigations into their potential as therapeutic agents. These studies often involve screening against various microbial strains and assays to determine anti-inflammatory efficacy. The inclusion of different substituent groups on the furo[3,2-b]pyridine core is a common strategy to modulate the compound's biological activity. For instance, the placement of halogen atoms, such as iodine, can significantly influence a molecule's pharmacokinetic and pharmacodynamic properties.
Despite the exploration of numerous analogs, research focusing specifically on the 5-iodo substituted variant in the context of antimicrobial and anti-inflammatory actions has not been published. Therefore, there is no available data to populate detailed research findings or data tables regarding the modulatory activities of 5-iodo-furo[3,2-b]pyridine.
Future research may explore the synthesis and biological characterization of 5-iodo-furo[3,2-b]pyridine to determine if the iodo-substitution confers any significant antimicrobial or anti-inflammatory properties, and to understand its potential molecular interactions and biological targets.
Computational and Theoretical Investigations of Furo 3,2 B Pyridine Systems
Molecular Docking and Ligand-Target Interaction Prediction
No specific molecular docking studies focusing on 5-iodoFuro[3,2-b]pyridine against particular biological targets were identified. Research on related furo[3,2-b]pyridine (B1253681) derivatives often includes docking analyses to predict binding affinities and interaction modes with proteins, but these findings are specific to the studied analogues and cannot be directly extrapolated to the 5-iodo variant.
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Detailed quantum chemical calculations, which are fundamental for understanding the electronic properties and reactivity of a molecule, appear to be unpublished for this compound.
Density Functional Theory (DFT) Applications
While DFT is a common method to investigate the electronic structure, molecular orbitals (HOMO-LUMO), and electrostatic potential of heterocyclic compounds, specific DFT analyses for this compound are not available in the reviewed literature.
Advanced Ab Initio Methods
Similarly, investigations using advanced ab initio methods, which offer higher levels of theory for more precise electronic structure calculations, have not been reported for this specific compound.
Conformational Analysis and Predictive Structure-Activity Relationship (SAR) Modeling
Conformational analysis is key to understanding the three-dimensional structure and flexibility of a molecule, which influences its interaction with biological targets. Predictive SAR models help in designing new compounds with improved activity. However, no studies detailing the conformational preferences or inclusion of this compound in a predictive SAR model were found.
Prediction of Spectroscopic Properties and Protonation Equilibria
The computational prediction of spectroscopic properties (such as NMR and IR spectra) and protonation equilibria (pKa) provides valuable data that complements experimental characterization. Such predictive studies for this compound are not documented in the available research.
Applications in Advanced Organic Synthesis and Chemical Biology
Role as Building Blocks and Versatile Intermediates for Complex Heterocyclic Architectures
5-iodo-furo[3,2-b]pyridine serves as a pivotal building block for the construction of complex heterocyclic architectures, primarily due to the reactivity of the carbon-iodine bond. The iodine atom at the 5-position, along with other possible halogen substitutions, allows for selective and sequential functionalization through various cross-coupling reactions. This strategic halogenation is instrumental in the synthesis of polysubstituted furo[3,2-b]pyridine (B1253681) derivatives, which are scaffolds of significant interest in medicinal chemistry.
The differential reactivity of halogens at various positions on the furo[3,2-b]pyridine core, such as a chloro or bromo group at another position, enables chemists to perform chemoselective metal-mediated couplings. For instance, the greater reactivity of the C-I bond compared to a C-Cl bond allows for a stepwise introduction of different substituents. This orthogonal reactivity is a cornerstone of modern synthetic strategy, enabling the efficient and controlled assembly of complex molecules. A notable example is the synthesis of 3,5-disubstituted furo[3,2-b]pyridines, where the iodine at the 5-position can be selectively targeted in a cross-coupling reaction, leaving a less reactive halogen at the 3-position for a subsequent transformation. This approach has been successfully employed in the synthesis of potent kinase inhibitors.
Development of Chemical Probes for Elucidating Biological Mechanisms (e.g., CLK1/2/4 probes like MU1210)
A significant application of 5-iodo-furo[3,2-b]pyridine is in the development of chemical probes to investigate biological pathways. A prime example is its use as a key intermediate in the synthesis of MU1210, a potent and selective inhibitor of CDC-like kinases (CLKs) 1, 2, and 4. Chemical probes like MU1210 are crucial tools for chemical biologists to dissect the roles of specific proteins in cellular processes.
The synthesis of MU1210 relies on the chemoselective functionalization of a dihalogenated furo[3,2-b]pyridine precursor, specifically 5-chloro-3-iodofuro[3,2-b]pyridine (B14910067). The synthetic strategy takes advantage of the differential reactivity of the iodo and chloro substituents to introduce different fragments at the C3 and C5 positions of the furo[3,2-b]pyridine core. This controlled, stepwise synthesis is essential for creating the specific substitution pattern required for high-potency and selective inhibition of the target kinases. The furo[3,2-b]pyridine scaffold itself is recognized as a privileged structure for kinase inhibition, and its precise decoration, facilitated by intermediates like 5-iodo-furo[3,2-b]pyridine, is key to achieving the desired biological activity and selectivity.
| Chemical Probe | Target Kinase(s) | Key Synthetic Intermediate |
| MU1210 | CLK1, CLK2, CLK4 | 5-chloro-3-iodofuro[3,2-b]pyridine |
Strategies for Diversity-Oriented Synthesis (DOS) Utilizing the Furo[3,2-b]pyridine Scaffold
Diversity-oriented synthesis (DOS) is a powerful strategy for generating libraries of structurally diverse small molecules for high-throughput screening and drug discovery. The furo[3,2-b]pyridine scaffold, with its potential for multi-point functionalization, is an attractive starting point for DOS. While specific reports detailing the use of 5-iodo-furo[3,2-b]pyridine as a foundational molecule in large-scale DOS libraries are not prevalent, the principles of DOS can be readily applied to this versatile intermediate.
A DOS strategy utilizing 5-iodo-furo[3,2-b]pyridine would leverage the reactivity of the C-I bond to introduce a wide array of building blocks via reactions such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings. By combining this with further functionalization at other positions of the heterocyclic core, a vast chemical space can be explored. For instance, a library of furo[3,2-b]pyridine derivatives could be generated by reacting 5-iodo-furo[3,2-b]pyridine with a diverse set of boronic acids, followed by a second diversification step at another position. This approach would lead to a collection of molecules with varied substituents and potentially diverse biological activities. The development of efficient synthetic routes to benzofuro[2,3-b]pyridine (B12332454) derivatives using DOS principles highlights the potential of related scaffolds in generating molecular diversity. nih.gov
Exploration of Applications in Agrochemical Research and Development
Pyridine (B92270) and its derivatives are a well-established class of compounds in the agrochemical industry, with many commercial products containing a pyridine ring. researchgate.netnih.gov These compounds exhibit a broad range of biological activities, including herbicidal, insecticidal, and fungicidal properties. nih.govresearchgate.net The introduction of a furan (B31954) ring and an iodine atom, as in 5-iodo-furo[3,2-b]pyridine, can significantly modulate the physicochemical and biological properties of the parent scaffold.
While specific studies on the agrochemical applications of 5-iodo-furo[3,2-b]pyridine are not widely reported, its structural features suggest potential for exploration in this area. The halogen substituent is a common feature in many active agrochemicals, often enhancing their efficacy and metabolic stability. The furo[3,2-b]pyridine core provides a rigid framework that can be decorated with various functional groups to optimize interactions with biological targets in pests or weeds. Screening of libraries based on the 5-iodo-furo[3,2-b]pyridine scaffold against a panel of agrochemical targets could unveil novel lead compounds for the development of next-generation crop protection agents.
Potential Contributions to Material Science Development
Heterocyclic compounds, particularly those with extended π-systems and heteroatoms, are of growing interest in material science for their potential applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The furo[3,2-b]pyridine scaffold possesses a planar, aromatic structure with both electron-rich (furan) and electron-deficient (pyridine) components, which could give rise to interesting photophysical and electronic properties.
The presence of a heavy atom like iodine in 5-iodo-furo[3,2-b]pyridine can also influence these properties, for instance, by promoting intersystem crossing, which could be relevant for applications in phosphorescent materials. Furthermore, the C-I bond serves as a reactive handle for the synthesis of larger, conjugated systems through cross-coupling reactions. By linking multiple furo[3,2-b]pyridine units or by attaching other chromophores, novel materials with tailored electronic and optical properties could be designed. Although the direct application of 5-iodo-furo[3,2-b]pyridine in material science is yet to be extensively explored, the inherent characteristics of its scaffold suggest it could be a valuable building block for the creation of new functional organic materials.
Future Research Directions and Unexplored Potential of 5 Iodofuro 3,2 B Pyridine
Expansion of Novel Synthetic Methodologies for Functionalized Analogues
The iodine atom on the 5-iodoFuro[3,2-b]pyridine ring is an ideal functional group for a variety of metal-catalyzed cross-coupling reactions. This allows for the introduction of a wide array of substituents at this position, creating a library of novel analogues. While standard coupling reactions are applicable, future research should focus on expanding the synthetic toolkit to create more complex and diverse molecules.
Key research objectives in this area include the development of novel, highly efficient, and regioselective synthetic methods. This could involve exploring new catalyst systems, such as advanced palladium or copper catalysts, to improve yields and reduce reaction times. nih.gov Furthermore, developing methodologies for the introduction of more complex and unconventional functional groups will be crucial for creating analogues with novel properties. The versatility of this compound as a synthetic intermediate is highlighted by the numerous potential coupling reactions it can undergo.
| Reaction Type | Coupling Partner | Functional Group Introduced | Potential Impact |
|---|---|---|---|
| Suzuki Coupling | Aryl/Heteroaryl Boronic Acids | Aryl/Heteroaryl Groups | Modulation of electronic properties and steric bulk; introduction of new pharmacophores. |
| Sonogashira Coupling | Terminal Alkynes | Alkynyl Groups | Creation of rigid linkers for probing protein-ligand interactions; access to further functionalization. nih.gov |
| Heck Coupling | Alkenes | Alkenyl Groups | Introduction of flexible chains and Michael acceptors. |
| Buchwald-Hartwig Amination | Amines, Amides | Amino/Amido Groups | Formation of key hydrogen-bonding interactions with biological targets. |
| Stille Coupling | Organostannanes | Various Organic Groups | Introduction of a wide range of carbon-based substituents. |
| Cyanation | Cyanide Sources | Nitrile Group | Serves as a bioisostere for other functional groups and can be converted into other functionalities. |
Identification of Undiscovered Molecular Targets and Elucidation of New Mechanisms of Action
The furo[3,2-b]pyridine (B1253681) core is recognized as a "privileged scaffold" in medicinal chemistry, known to interact with various biological targets. nih.gov Derivatives have shown potent activity as inhibitors of cdc-like kinases (CLKs) and as modulators of the Hedgehog signaling pathway. nih.govresearchgate.net Other related scaffolds have demonstrated activity against targets such as IRAK4 and phosphodiesterase type 4 (PDE4), or have functioned as negative allosteric modulators of mGlu5. nih.govnih.govnih.gov
Future research should leverage the library of compounds generated from this compound to screen against a broad spectrum of biological targets. This will facilitate the discovery of novel molecular targets and potentially new mechanisms of action. A key area of interest will be to explore other kinase families, given the scaffold's established success in this area. However, the structural diversity achievable from the 5-iodo intermediate may allow for the identification of completely new target classes. Advanced techniques such as chemical proteomics and phenotypic screening can be employed to identify the cellular targets of novel active compounds and to elucidate their mechanisms of action.
| Potential Target Class | Known Furo[3,2-b]pyridine Activity | Future Research Focus |
|---|---|---|
| Protein Kinases | Inhibition of cdc-like kinases (CLKs). researchgate.net | Screening against diverse kinase families (e.g., tyrosine kinases, serine/threonine kinases) to identify novel inhibitors. |
| Signaling Pathways | Modulation of the Hedgehog pathway. nih.gov | Investigating effects on other critical pathways like Wnt, Notch, and NF-κB. |
| G-Protein Coupled Receptors (GPCRs) | Activity as mGlu5 NAMs has been seen in related scaffolds. nih.gov | Screening against a wide range of GPCRs to discover new modulators. |
| Epigenetic Targets | Largely unexplored for this scaffold. | Exploring inhibition of histone-modifying enzymes (e.g., HDACs, methyltransferases). |
| Ion Channels | Largely unexplored for this scaffold. | Screening for modulatory activity on various ion channels (e.g., sodium, potassium, calcium channels). |
Integration of Advanced Computational Modeling for Rational Design and Optimization
To navigate the vast chemical space made accessible by this compound, the integration of advanced computational modeling will be indispensable. A rational, computer-aided approach can guide the design and prioritization of new analogues for synthesis, thereby saving significant time and resources. Molecular docking studies have already been utilized for related furo[2,3-b]pyridine (B1315467) derivatives to probe interactions with targets like AKT1 and HER2. cncb.ac.cn
Future efforts should employ a suite of computational tools to build predictive models for ligand-target interactions. Molecular docking can be used to predict binding modes and affinities of novel derivatives against known and newly identified targets. Furthermore, quantum mechanics (QM) and molecular dynamics (MD) simulations can provide deeper insights into the electronic properties and dynamic behavior of the compounds and their complexes with proteins. This computational approach will enable the in silico optimization of key drug-like properties, including potency, selectivity, and ADME (Absorption, Distribution, Metabolism, and Excretion) profiles, before committing to chemical synthesis.
| Computational Method | Application in Furo[3,2-b]pyridine Research | Specific Goal |
|---|---|---|
| Molecular Docking | Predicting binding poses and affinities of novel analogues in protein active sites. | Prioritize compounds for synthesis; guide structure-activity relationship (SAR) studies. |
| Pharmacophore Modeling | Identifying essential chemical features required for biological activity. | Design of new scaffolds and virtual screening of compound libraries. |
| Quantum Mechanics (QM) | Calculating electronic properties, reaction mechanisms, and interaction energies. | Understand ligand-receptor interactions at an electronic level; refine force field parameters for MD. |
| Molecular Dynamics (MD) Simulations | Simulating the dynamic behavior of ligand-protein complexes over time. | Assess the stability of binding poses; predict binding free energies. |
| ADME/Tox Prediction | In silico prediction of pharmacokinetic and toxicity properties. | Optimize for drug-like properties early in the design process; flag potential liabilities. |
Strategic Integration into High-Throughput Screening Libraries for Expedited Biological Discovery
High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid evaluation of large compound collections against a multitude of biological assays. nih.gov The synthetic tractability of this compound makes it an ideal starting point for creating a focused library of diverse compounds for inclusion in HTS campaigns.
The strategic design of this library is crucial. It should be designed to maximize chemical diversity by incorporating a wide variety of functional groups at the 5-position. This diversity increases the probability of identifying "hits"—compounds that show activity against a specific target. By integrating this library into existing academic and industrial HTS collections, the furo[3,2-b]pyridine scaffold can be screened against hundreds or even thousands of targets in a cost-effective and time-efficient manner. This approach significantly accelerates the pace of biological discovery, moving beyond hypothesis-driven research to uncover unexpected and potentially groundbreaking therapeutic applications for this versatile chemical scaffold. nih.gov
| Library Design Principle | Implementation for this compound | Expected Outcome |
|---|---|---|
| Chemical Diversity | Utilize a broad range of coupling partners in reactions to introduce varied functional groups (e.g., acidic, basic, lipophilic, polar). | Increased probability of hitting a wider range of biological targets. |
| Pharmacophore Diversity | Incorporate a variety of known pharmacophoric elements into the synthesized analogues. | Enhanced potential for specific and potent interactions with protein targets. |
| "Rule of Five" Compliance | Design analogues to adhere to Lipinski's Rule of Five to favor good oral bioavailability. | Higher quality hits with more favorable drug-like properties. |
| Novelty | Focus on synthesizing novel chemical structures not present in existing screening libraries. | Discovery of unprecedented structure-activity relationships and novel intellectual property. |
Q & A
Q. What are the common synthetic routes for preparing 5-iodoFuro[3,2-b]pyridine?
The synthesis of this compound typically involves palladium-mediated cross-coupling reactions or annulation strategies. For example:
- Palladium-catalyzed iodination : A halogen exchange reaction using precursors like 5-bromoFuro[3,2-b]pyridine with iodine sources (e.g., NaI/CuI) under catalytic conditions can introduce iodine at the 5-position .
- Annulation reactions : Aurone-derived α,β-unsaturated imines reacted with terminal alkynes in the presence of triethylamine yield dihydrobenzofuro[3,2-b]pyridines, which can be functionalized further .
- Functionalization of core scaffolds : Starting from furopyridine derivatives, direct electrophilic iodination using ICl or N-iodosuccinimide (NIS) in acidic media is feasible, though regioselectivity must be controlled .
Q. Which spectroscopic techniques are critical for characterizing this compound?
- NMR spectroscopy : H and C NMR confirm the substitution pattern and iodine’s electronic effects. The deshielding of adjacent protons due to iodine’s electronegativity is a key diagnostic feature .
- Mass spectrometry (MS) : High-resolution MS (HRMS) or ESI-MS validates molecular weight and isotopic patterns (e.g., iodine’s signature isotopic peaks at m/z 127/129) .
- X-ray crystallography : Resolves crystal structure and confirms iodine’s position in the fused ring system, critical for reactivity studies .
Q. How does the iodine substituent influence the reactivity of furo[3,2-b]pyridine derivatives?
The iodine atom acts as a directing group in electrophilic substitutions and participates in cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira). Its electron-withdrawing nature stabilizes intermediates in nucleophilic aromatic substitutions, enabling selective modifications at the 5-position .
Advanced Research Questions
Q. What strategies mitigate competing side reactions during iodination of furopyridine derivatives?
- Temperature control : Lower temperatures (0–25°C) reduce undesired poly-iodination or ring-opening side reactions .
- Protecting groups : Temporary protection of reactive sites (e.g., hydroxyl or amine groups) using trimethylsilyl (TMS) or tert-butyldimethylsilyl (TBS) groups prevents unwanted reactivity .
- Catalytic systems : Pd(OAc)/XPhos or CuI/1,10-phenanthroline systems enhance regioselectivity in halogen-exchange reactions .
Q. How can computational modeling predict the reactivity of this compound in cross-coupling reactions?
- DFT calculations : Analyze transition states to predict activation barriers for oxidative addition steps in Pd-catalyzed couplings. For example, iodine’s polarizability lowers the energy barrier compared to bromine .
- Molecular docking : Simulate interactions between this compound and biological targets (e.g., kinases) to guide drug design .
Q. What are the challenges in scaling up the synthesis of this compound for preclinical studies?
Q. How do structural analogs of this compound compare in biological activity?
- SAR studies : Replace iodine with bromine, chlorine, or trifluoromethyl groups to assess potency. For instance, 7-chloro-6-nitrofuro[3,2-b]pyridine exhibits enhanced enzyme inhibition compared to non-halogenated analogs .
- Metabolic stability : Iodine’s size and lipophilicity improve blood-brain barrier penetration in CNS-targeting compounds .
Methodological Considerations
Q. How to resolve contradictions in reported synthetic yields for iodinated furopyridines?
Q. What analytical workflows validate the purity of this compound in complex matrices?
- HPLC-MS : Reverse-phase C18 columns with UV detection (254 nm) and MS/MS fragmentation confirm purity and identity .
- Elemental analysis : Quantify iodine content (theoretical vs. experimental) to detect impurities .
Applications in Drug Discovery
Q. How is this compound utilized in kinase inhibitor development?
- Scaffold hopping : Replace pyrrolo[2,3-b]pyridine cores in Bruton’s tyrosine kinase (BTK) inhibitors with iodinated furopyridines to enhance selectivity .
- Proteolysis-targeting chimeras (PROTACs) : Iodine’s bioorthogonal reactivity enables conjugation to E3 ligase ligands for targeted protein degradation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
